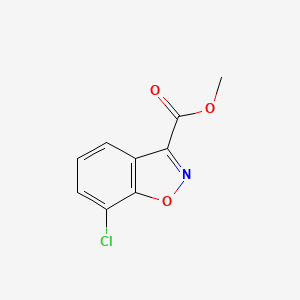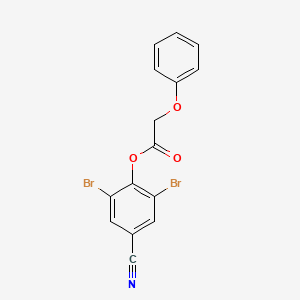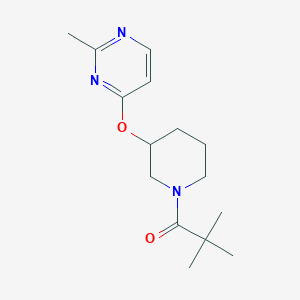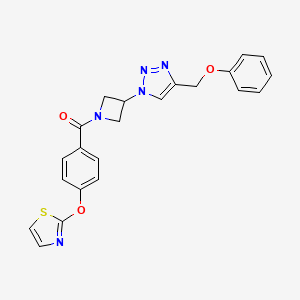
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide" is a heterocyclic compound that features a sulfonamide group, which is a common moiety in medicinal chemistry due to its relevance in drug design and pharmacological activity. The presence of a pyridine ring and a thiophene moiety within its structure suggests that this compound could exhibit interesting chemical and biological properties, potentially including antibacterial and antiproliferative activities .
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety, as seen in the provided compound, often involves the reaction of precursor molecules with various active methylene compounds or hydrazine derivatives. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted to produce pyrazole derivatives, which may be structurally related to the compound . Additionally, the synthesis of N,N-dimethylbenzenesulfonamide derivatives, which share a sulfonamide group with the compound of interest, involves heterocyclization reactions starting from a hydrazide hydrazone derivative .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a heterocyclic framework. The specific arrangement of substituents around the core structure, such as the dimethyl groups and the thiophene ring in the compound of interest, can significantly influence the compound's chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
Compounds containing sulfonamide moieties can participate in various chemical reactions, including heterocyclization, which is a key step in the synthesis of many biologically active molecules. The reactivity of such compounds can lead to the formation of diverse heterocyclic systems, which are often evaluated for their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen and sulfur, and the specific arrangement of substituents can affect properties like solubility, melting point, and stability. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates .
Antibacterial and Antiproliferative Activity
The antibacterial activity of new heterocyclic compounds containing a sulfonamido moiety has been evaluated, with some compounds demonstrating high activities . Similarly, novel sulfonamide derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines, with certain derivatives showing higher activity compared to standard drugs . These findings suggest that the compound "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide" could also possess antibacterial and antiproliferative properties, warranting further investigation.
Scientific Research Applications
Antibacterial and Anticancer Properties
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Research aimed at developing new heterocyclic compounds containing a sulfonamido moiety has highlighted potential antibacterial applications. Eight compounds from this study were found to exhibit high antibacterial activities, showcasing the potential for treating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Antiproliferative Agents Against Cancer Cell Lines
A study on N,N-dimethylbenzenesulfonamide derivatives, including the investigation of novel pyridine and thiophene derivatives, demonstrated significant antiproliferative activity against human breast cancer cell lines. This underscores the compound's potential in cancer therapy, especially highlighted by its efficacy in inhibiting carbonic anhydrase IX, a biomarker for certain cancer types (Bashandy et al., 2014).
Radiosensitizing Effects
Radiosensitizing Evaluation of Sulfonamide Derivatives
Novel sulfonamide derivatives have been evaluated for their anticancer activities and ability to enhance the cell-killing effect of γ-radiation. This study found that certain compounds exhibited higher activity than doxorubicin, indicating potential applications in improving radiotherapy outcomes (Ghorab et al., 2015).
Selective Detection Techniques
Fluorescent Probe for Discrimination of Thiophenols
The development of a fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols indicates applications in chemical, biological, and environmental sciences. This research contributes to the detection and analysis of biologically relevant and toxic compounds in various samples (Wang et al., 2012).
Antioxidant Activity
Biological Evaluation of Novel 1H-3-Indolyl Derivatives
Research into 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives has shown significant antioxidant activities. These findings are crucial for developing new therapeutic agents aimed at combating oxidative stress-related diseases (Aziz et al., 2021).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-16(14-5-9-23-11-14)13(2)20(19-12)8-7-18-24(21,22)15-4-3-6-17-10-15/h3-6,9-11,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQFDTMWOQWFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)


![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)
![(2Z)-2-[(3Z)-6-nitro-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenyl-ethanone](/img/structure/B3003553.png)
![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)


![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)

![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)